molecular formula C10H6F3N3O2 B11856870 5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid

5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid

Cat. No.: B11856870
M. Wt: 257.17 g/mol
InChI Key: APXQKXAQFVRSHN-UHFFFAOYSA-N
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Description

5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a naphthyridine ring system substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

    Amination and Carboxylation: The amino group and carboxylic acid group can be introduced through nucleophilic substitution and carboxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-7-carboxylic acid
  • 5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-6-carboxylic acid

Uniqueness

5-Amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties compared to its analogs. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H6F3N3O2

Molecular Weight

257.17 g/mol

IUPAC Name

5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylic acid

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)5-1-2-15-7-4(9(17)18)3-16-8(14)6(5)7/h1-3H,(H2,14,16)(H,17,18)

InChI Key

APXQKXAQFVRSHN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CN=C(C2=C1C(F)(F)F)N)C(=O)O

Origin of Product

United States

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